molecular formula C8H11BrN2O2 B1434705 Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 1707370-05-5

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Katalognummer: B1434705
CAS-Nummer: 1707370-05-5
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: OTSIJBIZPZMFMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characteristics and Nomenclature

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate exhibits a well-defined molecular structure with the molecular formula C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1566729-10-9, with additional synonym identifiers including 1707370-05-5. This heterocyclic molecule features a pyrazole core ring system, which consists of a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in the 1,2-positions.

The structural architecture of this compound is characterized by several key substituents strategically positioned on the pyrazole ring. At the 5-position, a bromine atom provides significant electronic and steric influence, while methyl groups occupy both the 1-position and 4-position of the ring system. The 3-position bears an ethyl ester functional group (-COOC₂H₅), which serves as the carboxylate component of the molecule. This specific substitution pattern differentiates it from other related compounds in the pyrazole ester family.

Property Value Reference
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Primary CAS Number 1566729-10-9
Synonym CAS Number 1707370-05-5
Chemical Class Specialty Materials

The nomenclature system for this compound follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name "pyrazole" indicates the five-membered diazole ring system, while the numerical designations specify the positions of various substituents. The "1H" designation in the name indicates that the hydrogen atom is attached to the nitrogen at position 1, establishing the tautomeric form of the molecule. Alternative naming conventions found in chemical databases include variations such as "Ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate" and related systematic names.

Comparative analysis with related compounds reveals the structural uniqueness of this particular pyrazole derivative. For instance, the non-brominated analog ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS 68809-65-4) possesses the molecular formula C₈H₁₂N₂O₂ and exhibits different physical properties, including a density of 1.1±0.1 grams per cubic centimeter and a boiling point of 248.1±20.0 degrees Celsius at 760 millimeters of mercury. The presence of the bromine substituent in this compound significantly alters the electronic properties and reactivity profile compared to its non-halogenated counterpart.

Structural isomers within the brominated dimethyl pyrazole ester family further highlight the importance of substitution patterns. The compound ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5775-90-6) shares the same molecular formula but differs in the positioning of the methyl and bromine substituents, demonstrating how subtle structural changes can lead to distinct chemical entities. Similarly, ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate represents another isomeric variation with the carboxylate group positioned differently on the ring system.

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational understanding of this important class of heterocyclic compounds. Knorr's initial discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic properties, which serendipitously led to the formation of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a compound that exhibited significant analgesic, antipyretic, and antirheumatic activities. This accidental discovery marked the beginning of systematic investigations into pyrazole derivatives and their therapeutic potential.

The synthetic methodology for pyrazole compounds received further advancement through the work of German chemist Hans von Pechmann, who developed a classical synthesis method in 1898 using acetylene and diazomethane as starting materials. This methodology established important precedents for the construction of pyrazole ring systems and provided researchers with reliable synthetic pathways for accessing these heterocyclic structures. The historical significance of these early synthetic approaches continues to influence modern pyrazole chemistry, as many contemporary methods build upon the fundamental principles established by these pioneering chemists.

The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries laid the groundwork for the development of more complex substituted derivatives, including brominated variants like this compound. The introduction of halogen substituents, particularly bromine, into pyrazole structures became an important synthetic strategy for modulating the electronic properties and biological activities of these compounds. Brominated pyrazoles have found particular utility as synthetic intermediates and as bioactive molecules in their own right.

Historical Milestone Year Contribution Reference
Coining of "pyrazole" term 1883 Ludwig Knorr
Discovery of antipyrine 1883 Ludwig Knorr
Classical pyrazole synthesis 1898 Hans von Pechmann
First natural pyrazole isolation 1954 Kosuge and Okeda

The historical trajectory of pyrazole research experienced significant acceleration in the latter half of the twentieth century, coinciding with advances in synthetic organic chemistry and pharmaceutical research. The isolation of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954 marked another pivotal moment in pyrazole chemistry. They successfully isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the Piperaceae family, thereby demonstrating that pyrazole structures could occur naturally rather than existing solely as synthetic constructs. This discovery challenged the prevailing assumption that pyrazoles were exclusively artificial compounds and opened new avenues for natural product research.

The contemporary significance of pyrazole derivatives in medicinal chemistry has grown exponentially, with numerous pyrazole-containing drugs entering clinical practice since the 1980s. Modern pharmaceutical applications include compounds such as celecoxib for anti-inflammatory therapy, sildenafil for erectile dysfunction treatment, and various kinase inhibitors for cancer therapy. The development of brominated pyrazole esters like this compound represents a continuation of this historical progression, as these compounds serve as important synthetic intermediates for accessing more complex bioactive molecules.

Eigenschaften

IUPAC Name

ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIJBIZPZMFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . The compound can modulate the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light or higher temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and potential organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The compound may be actively transported into specific cellular compartments or tissues, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is well-known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms and an ethyl ester functional group. The presence of the bromine atom enhances its reactivity, making it a valuable compound in medicinal chemistry and organic synthesis.

Target Interactions

Pyrazole derivatives, including this compound, interact with various biological targets. These interactions can modulate enzyme activities and influence cellular processes. Notably, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and biotransformation processes .

Biochemical Pathways

The compound influences several biochemical pathways. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a significant role in cell proliferation and differentiation. Such interactions can lead to changes in gene expression and cellular metabolism.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A study reported that related compounds demonstrated high selectivity for COX-2 with minimal gastrointestinal toxicity .

CompoundCOX-2 Inhibition (IC50)Selectivity Index
This compoundTBDTBD
Celecoxib0.01 μMReference

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In studies comparing its efficacy against Gram-positive and Gram-negative bacteria, it exhibited comparable or superior activity to standard antibiotics .

MicroorganismMIC (µmol/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD
Candida albicansTBD

Case Studies and Research Findings

In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, this compound was included among compounds assessed for their anti-inflammatory and antimicrobial properties. The results indicated that modifications to the pyrazole structure could enhance both anti-inflammatory efficacy and safety profiles .

Another investigation highlighted the compound's potential as a dual-action agent targeting both inflammation and microbial infections. The findings suggested that structural variations could lead to compounds with improved bioavailability and reduced side effects compared to traditional therapies .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate has been studied for its potential in drug development, particularly in the following areas:

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting specific cellular pathways related to cancer cell growth. This is primarily due to its role as an intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy .

Anti-inflammatory Effects

The compound's structure allows for modifications that can lead to the development of anti-inflammatory agents. For instance, it can be utilized in synthesizing calcium release-activated calcium channel (CRAC) inhibitors, which have potential applications in treating conditions like rheumatoid arthritis and asthma .

Biological Activities

This compound exhibits various biological activities:

Biological Activity Mechanism Potential Applications
AntitumorPI3K inhibitionCancer therapy
Anti-inflammatoryCRAC inhibitionRheumatoid arthritis treatment
AntimicrobialUnknownInfection control

Synthesis and Evaluation of Derivatives

A study demonstrated the synthesis of several derivatives of this compound. These derivatives were evaluated for their biological activities against various cancer cell lines. The results indicated that certain modifications enhanced their potency compared to the parent compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Pyrazole-Based Carboxylates

Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
This compound Br (5), CH₃ (1,4) Ethyl (3) C₈H₁₁BrN₂O₂ 247.09 Reference Reference compound
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Br (4), CH₃ (1,5) Ethyl (3) C₈H₁₁BrN₂O₂ 247.09 - Bromine position alters electronic distribution; impacts regioselectivity in reactions
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate Br (3), CH₃ (1,4) Methyl (5) C₇H₉BrN₂O₂ 233.07 - Ester group at position 5 reduces steric hindrance; methyl ester lowers lipophilicity
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Br (5), CH₃ (1) Ethyl (3) C₇H₉BrN₂O₂ 233.07 0.89 Absence of methyl at position 4 increases ring flexibility
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Br (5), CH₃ (1) Methyl (3) C₆H₇BrN₂O₂ 219.04 0.86 Smaller ester group reduces steric bulk; lower molecular weight affects solubility

Key Observations:

  • Substituent Position : Bromine at position 5 (target compound) vs. position 4 (Ethyl 4-bromo-1,5-dimethyl analog) alters electronic properties, influencing reactivity in Suzuki-Miyaura couplings .
  • Ester Group : Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl analogs (e.g., Methyl 3-bromo-1,4-dimethyl analog), impacting membrane permeability in drug design .

Heterocyclic Variants Beyond Pyrazole

Table 2: Comparison with Triazole and Imidazole Derivatives

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate 1,2,4-Triazole Br (5), CH₃ (1), Ethyl (3) C₆H₈BrN₃O₂ 234.05 Triazole core increases aromatic stability; nitrogen-rich structure enhances metal coordination
Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate Imidazole Br (2), C₂H₅ (1), Methyl (5) C₇H₉BrN₂O₂ 233.07 Imidazole’s dual nitrogen sites enable diverse hydrogen bonding; bromine at position 2 directs electrophilic substitution

Key Observations:

  • Triazole vs.
  • Imidazole Core : Bromine at position 2 in the imidazole analog (vs. pyrazole position 5) shifts reactivity toward electrophilic substitution at adjacent positions, differing from the pyrazole’s preference for cross-coupling at position 5 .

Functionalized Derivatives with Bulky Groups

Ethyl 5-(6-chloropyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS: Unavailable) introduces a chloropyridinyl group at position 5 instead of bromine. This modification:

  • Increases molecular weight (C₁₃H₁₄ClN₃O₂ , ~292.72 g/mol) and steric bulk.

Vorbereitungsmethoden

Synthesis of 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester (Intermediate)

  • Starting materials: Diethyl butynedioate and methylhydrazine.
  • Procedure:
    • Diethyl butynedioate is dissolved in diethyl ether and cooled to approximately -10 °C.
    • A 40% aqueous methylhydrazine solution is added dropwise, maintaining temperature below 0 °C to control exothermic reaction.
    • After addition, the mixture is stirred at low temperature for 30 minutes, leading to precipitation of a white solid intermediate.
    • The solid is isolated by filtration, washed with diethyl ether, and dried under vacuum.
    • This intermediate is then heated at 100 °C in a single-port vessel to complete the cyclization, followed by vacuum drying to yield 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Bromination to Form Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

  • Reagents: Tribromooxyphosphorus (a brominating agent), acetonitrile as solvent.
  • Procedure:
    • The hydroxylated pyrazole ester intermediate is dissolved in acetonitrile.
    • Tribromooxyphosphorus is added, and the mixture is refluxed to promote electrophilic bromination at the 5-position of the pyrazole ring.
    • Upon completion, the reaction mixture is cooled and poured into a precooled saturated sodium carbonate solution to quench excess brominating agent.
    • The product is isolated by filtration, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Purification and Characterization

  • The crude product is typically purified by recrystallization from methanol or by column chromatography.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.
  • Reported yields for similar bromination reactions range from 75% to 80%, indicating efficient conversion.

Alternative Oxidative Methods for Pyrazole Derivatives

While the above route is classical, some patents describe oxidative methods to prepare related pyrazole carboxylates:

  • Using potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid as a catalyst to oxidize dihydropyrazole intermediates to the aromatic pyrazole ring.
  • The oxidizing agent is used in stoichiometric amounts (1.0 to 2.0 equivalents), with potassium persulfate preferred for its efficiency.
  • This method achieves yields of approximately 75-80% and can be adapted for brominated pyrazole esters.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents / Conditions Product / Intermediate Yield (%) Notes
1 Condensation & Cyclization Diethyl butynedioate, methylhydrazine, -10 to 100 °C 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester Not specified Controlled temp addition, vacuum drying
2 Bromination Tribromooxyphosphorus, acetonitrile, reflux This compound 75-80 Quenched with Na2CO3, extraction with ethyl acetate
3 Oxidative Aromatization (alternative) Potassium persulfate, sulfuric acid, acetonitrile Aromatic bromopyrazole carboxylate 75-80 Oxidation of dihydropyrazole intermediates
4 Purification and Characterization Recrystallization or chromatography Pure this compound - Confirmed by NMR, IR, MS

Research Findings and Notes

  • The condensation of diethyl butynedioate with methylhydrazine is a reliable method to construct the pyrazole ring with methyl substitutions at N-1 and C-4 positions.
  • Tribromooxyphosphorus is an effective brominating agent for selective bromination at the 5-position of the pyrazole ring, avoiding over-bromination or side reactions.
  • The oxidative aromatization method using potassium persulfate offers an alternative to traditional bromination, especially when starting from dihydropyrazole intermediates.
  • Reaction conditions such as temperature control, solvent choice (acetonitrile preferred), and stoichiometry of reagents are critical for high yield and purity.
  • The final product is typically isolated by solvent extraction and recrystallization, ensuring removal of impurities and unreacted starting materials.

Q & A

Q. What are the common synthetic routes for preparing ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis of brominated pyrazole derivatives typically involves cyclocondensation or halogenation reactions. For example:

  • Cyclocondensation : Ethyl 3-ethoxyacrylate derivatives can react with hydrazides (e.g., tosylhydrazide) under basic conditions to form pyrazole cores .
  • Halogenation : Direct bromination of the pyrazole ring using reagents like phosphorus oxybromide (POBr₃) in acetonitrile at reflux (~369 K) achieves regioselective bromination at the 5-position .
    Key factors : Temperature control (e.g., reflux vs. room temperature) and stoichiometry of brominating agents significantly impact yield. For instance, excess POBr₃ may lead to over-bromination, while insufficient amounts result in unreacted starting material.

Q. How can spectroscopic techniques (NMR, LC-MS) be used to confirm the structure and purity of this compound?

  • ¹H NMR : Peaks for methyl groups (δ ~2.37–2.50 ppm), ethyl ester protons (δ ~1.18–1.48 ppm for CH₃, δ ~4.11–4.21 ppm for OCH₂), and pyrazole ring protons (δ ~5.17–6.73 ppm) are critical. The absence of NH protons confirms N-methylation .
  • LC-MS : A molecular ion peak at m/z ~277 (C₉H₁₁BrN₂O₂⁺) confirms the molecular weight. Impurities like de-brominated byproducts can be detected via secondary peaks .
    Validation : Compare spectral data with structurally similar compounds (e.g., ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, δ ~2.37 ppm for methyl groups) .

Advanced Research Questions

Q. What is the role of the bromine substituent in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization?

The bromine atom at the 5-position serves as a reactive site for palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura : Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O replaces bromine with aryl groups, enabling access to biarylpyrazole derivatives .
    Challenges : Steric hindrance from adjacent methyl groups may reduce coupling efficiency. Optimizing ligand choice (e.g., SPhos for bulky substrates) and reaction time (12–24 hours) improves yields .

Q. How do steric and electronic effects of the 1,4-dimethyl groups influence the compound’s reactivity in nucleophilic substitution?

  • Steric effects : The 1,4-dimethyl groups hinder nucleophilic attack at the adjacent positions, directing reactivity to the 5-bromo site.
  • Electronic effects : Electron-donating methyl groups increase electron density on the pyrazole ring, potentially slowing SN2 reactions but favoring SN1 mechanisms in polar solvents (e.g., DMF) .
    Case study : In the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, the dimethyl groups stabilize intermediates during bromination, reducing side reactions .

Q. What strategies are recommended for resolving contradictions in reported crystallographic data for brominated pyrazole derivatives?

  • Validation : Cross-reference unit cell parameters (e.g., a, b, c values) and torsion angles with published structures. For example, compare the C–Br bond length (~1.89 Å) in ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate with similar compounds .
  • Refinement : Use high-resolution X-ray data (R factor < 0.05) and hydrogen placement protocols (riding model with Uiso(H) = 1.2–1.5 Ueq(C)) to minimize errors .

Methodological Considerations

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Parameters : Test degradation in solvents (e.g., DMSO, ethanol) at 298 K vs. 277 K over 30 days. Monitor via HPLC for bromine loss or ester hydrolysis .
  • Findings : Related compounds (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) show stability in anhydrous DMSO but hydrolyze in aqueous buffers (pH 7.4) within 7 days .

Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s electronic properties and reaction pathways?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) based on electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.